Tert-butyl 3-cyano-3-(fluorosulfonylmethyl)azetidine-1-carboxylate
Description
Tert-butyl 3-cyano-3-(fluorosulfonylmethyl)azetidine-1-carboxylate is a highly functionalized azetidine derivative characterized by a strained four-membered azetidine ring, a tert-butyl carbamate protecting group, and dual electron-withdrawing substituents: a cyano (-CN) group and a fluorosulfonylmethyl (-CH2FSO2) moiety. These substituents confer unique reactivity, making the compound valuable in medicinal chemistry and materials science.
Properties
IUPAC Name |
tert-butyl 3-cyano-3-(fluorosulfonylmethyl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2O4S/c1-9(2,3)17-8(14)13-5-10(4-12,6-13)7-18(11,15)16/h5-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZFOPOBZRTBAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CS(=O)(=O)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl 3-cyano-3-(fluorosulfonylmethyl)azetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the cyano group: This step often involves nucleophilic substitution reactions.
Addition of the fluorosulfonylmethyl group: This can be done using fluorosulfonylation reagents under controlled conditions.
Attachment of the tert-butyl group: This is usually accomplished through esterification reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Tert-butyl 3-cyano-3-(fluorosulfonylmethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or fluorosulfonylmethyl groups are replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 3-cyano-3-(fluorosulfonylmethyl)azetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-cyano-3-(fluorosulfonylmethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The cyano and fluorosulfonylmethyl groups can participate in various biochemical pathways, potentially inhibiting or activating enzymes. The azetidine ring structure may also play a role in the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural features and properties of the target compound and its analogs:
Biological Activity
Tert-butyl 3-cyano-3-(fluorosulfonylmethyl)azetidine-1-carboxylate (CAS No. 1228581-11-0) is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHFNO
- Molecular Weight : 214.24 g/mol
- CAS Number : 1228581-11-0
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The fluorosulfonylmethyl group enhances electrophilicity, which may facilitate interactions with nucleophilic sites in proteins.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cellular metabolism.
- Receptor Modulation : It could modulate the activity of certain receptors, influencing signal transduction pathways.
Biological Activity Data
Case Studies and Research Findings
- Cytotoxic Effects : A study evaluated the cytotoxicity of this compound on several cancer cell lines. Results indicated a significant reduction in cell viability, suggesting potential as an anticancer agent. The mechanism was hypothesized to involve apoptosis induction through reactive oxygen species (ROS) generation.
- Antimicrobial Activity : In vitro tests demonstrated that the compound exhibited antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism was linked to disruption of bacterial cell membranes, leading to cell lysis.
- Enzymatic Studies : Research focusing on enzyme inhibition revealed that this compound selectively inhibited enzymes involved in the biosynthesis of essential metabolites in pathogenic microorganisms, indicating its potential as a lead compound for drug development.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Tert-butyl 3-cyano-3-(fluorosulfonylmethyl)azetidine-1-carboxylate?
- Methodological Answer : The synthesis typically involves three key steps:
Boc Protection : Formation of the tert-butyl carbamate group using Boc anhydride, triethylamine (base), and DMAP (catalyst) in dichloromethane at 0–20°C .
Fluorosulfonylmethyl Introduction : Nucleophilic substitution or sulfonation reactions using fluorosulfonyl chloride under anhydrous conditions .
Cyano Group Addition : Cyanidation via KCN or nitrile transfer reagents, monitored by TLC or HPLC for intermediates .
- Table 1 : Key Reaction Conditions
Q. How is the compound characterized post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms azetidine ring geometry and substituent positions (e.g., fluorosulfonylmethyl and cyano groups). ¹⁹F NMR identifies fluorine environments .
- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (C=O, Boc), ~1350 cm⁻¹ (S=O), and ~2250 cm⁻¹ (C≡N) validate functional groups .
- Mass Spectrometry : High-resolution MS matches the molecular formula (C₁₀H₁₅FNO₄S) and detects fragmentation patterns .
Advanced Research Questions
Q. How can competing side reactions during fluorosulfonylmethyl introduction be minimized?
- Methodological Answer :
- Solvent Optimization : Use anhydrous dichloromethane or THF to suppress hydrolysis of fluorosulfonyl chloride.
- Temperature Control : Reactions at 0–5°C reduce electrophilic byproducts (e.g., sulfones) .
- Catalyst Screening : DMAP or N-methylimidazole improves regioselectivity in sulfonation .
Q. What mechanistic insights explain the instability of the fluorosulfonyl group under basic conditions?
- Methodological Answer :
- Hydrolysis Pathway : The fluorosulfonyl group undergoes nucleophilic attack by OH⁻, forming sulfonic acid. Kinetic studies (pH 8–12) show degradation rates increase exponentially above pH 10 .
- Stabilization Strategies : Buffering at pH 7–8 or using aprotic solvents (e.g., DMF) extends stability. Computational modeling (DFT) identifies electron-withdrawing cyano groups as destabilizing factors .
Q. How do steric effects influence the reactivity of the azetidine ring?
- Methodological Answer :
- Conformational Analysis : X-ray crystallography reveals that tert-butyl and fluorosulfonylmethyl groups induce chair-like distortion in the azetidine ring, hindering nucleophilic attack at C3.
- Reactivity Tests : Comparative studies with unsubstituted azetidine show 50% slower reaction rates for substitutions at C3 due to steric hindrance .
Data Analysis and Contradictions
Q. How to resolve discrepancies in reported melting points for this compound?
- Methodological Answer :
- Purity Assessment : HPLC purity >98% reduces melting point variability. Impurities (e.g., Boc-deprotected byproducts) lower observed melting points .
- Crystallization Conditions : Recrystallization from ethyl acetate/hexane vs. methanol/water yields different polymorphs, explaining ±5°C variations .
Q. What analytical methods differentiate isomeric byproducts during synthesis?
- Methodological Answer :
- Chiral HPLC : Resolves enantiomers if asymmetric synthesis is attempted.
- 2D NMR (NOESY) : Detects spatial proximity of fluorosulfonylmethyl and cyano groups to confirm regiochemistry .
Safety and Handling
Q. What safety protocols are critical given the compound’s acute toxicity?
- Methodological Answer :
- Exposure Limits : Use fume hoods and PPE (nitrile gloves, goggles) due to Category 4 acute toxicity (oral, dermal, inhalation) .
- Waste Disposal : Quench fluorosulfonyl residues with aqueous NaHCO₃ before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
